molecular formula C22H24ClNO6 B14937159 trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B14937159
M. Wt: 433.9 g/mol
InChI Key: FAIAURWLQPGUMS-UHFFFAOYSA-N
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Description

trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound with a unique structure that includes a chlorinated chromenone moiety, a cyclopentane ring, and a cyclohexane carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through a series of cyclization reactions involving chlorinated precursors.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects .

Comparison with Similar Compounds

  • 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
  • 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate
  • 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl glycine

Uniqueness: The uniqueness of trans-4-[({[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H24ClNO6

Molecular Weight

433.9 g/mol

IUPAC Name

4-[[[2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H24ClNO6/c23-17-8-16-14-2-1-3-15(14)22(28)30-18(16)9-19(17)29-11-20(25)24-10-12-4-6-13(7-5-12)21(26)27/h8-9,12-13H,1-7,10-11H2,(H,24,25)(H,26,27)

InChI Key

FAIAURWLQPGUMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)NCC4CCC(CC4)C(=O)O

Origin of Product

United States

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